molecular formula C16H16N2O3 B11839092 2-(3-(((Furan-2-ylmethyl)amino)methyl)-1H-indol-1-yl)acetic acid

2-(3-(((Furan-2-ylmethyl)amino)methyl)-1H-indol-1-yl)acetic acid

Cat. No.: B11839092
M. Wt: 284.31 g/mol
InChI Key: UDZZEILTAQQOMF-UHFFFAOYSA-N
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Description

2-(3-(((Furan-2-ylmethyl)amino)methyl)-1H-indol-1-yl)acetic acid is a complex organic compound that features both furan and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(((Furan-2-ylmethyl)amino)methyl)-1H-indol-1-yl)acetic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethylamine, which is then reacted with an indole derivative under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(3-(((Furan-2-ylmethyl)amino)methyl)-1H-indol-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives, while reduction can yield various amine derivatives .

Scientific Research Applications

2-(3-(((Furan-2-ylmethyl)amino)methyl)-1H-indol-1-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-(((Furan-2-ylmethyl)amino)methyl)-1H-indol-1-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with DNA or RNA .

Comparison with Similar Compounds

Similar Compounds

  • N-(Furan-2-ylmethyl)furan-2-carboxamide
  • Furan-2-ylmethyl furan-2-carboxylate
  • 4-((Furan-2-ylmethyl)amino)benzoic acid

Uniqueness

2-(3-(((Furan-2-ylmethyl)amino)methyl)-1H-indol-1-yl)acetic acid is unique due to its combination of furan and indole moieties, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

2-[3-[(furan-2-ylmethylamino)methyl]indol-1-yl]acetic acid

InChI

InChI=1S/C16H16N2O3/c19-16(20)11-18-10-12(14-5-1-2-6-15(14)18)8-17-9-13-4-3-7-21-13/h1-7,10,17H,8-9,11H2,(H,19,20)

InChI Key

UDZZEILTAQQOMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)O)CNCC3=CC=CO3

Origin of Product

United States

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